
1,2-Diheptylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diheptylcyclopropene is an organic compound with the molecular formula C17H32 It belongs to the class of cyclopropenes, which are characterized by a three-membered carbon ring with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diheptylcyclopropene can be synthesized through the reaction of heptylmagnesium bromide with 1,2-dibromoethane, followed by dehydrohalogenation. The reaction typically involves the following steps:
- Preparation of heptylmagnesium bromide by reacting heptyl bromide with magnesium in anhydrous ether.
- Addition of 1,2-dibromoethane to the reaction mixture to form the cyclopropane ring.
- Dehydrohalogenation using a strong base such as potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diheptylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming 1,2-diheptylcyclopropane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropene ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 1,2-Diheptylcyclopropane.
Substitution: Halogenated cyclopropene derivatives.
Aplicaciones Científicas De Investigación
1,2-Diheptylcyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diheptylcyclopropene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple three-membered ring compound with no substituents.
1,2-Dimethylcyclopropene: A cyclopropene derivative with methyl groups instead of heptyl groups.
1,2-Diphenylcyclopropene: A cyclopropene derivative with phenyl groups.
Uniqueness
1,2-Diheptylcyclopropene is unique due to its long heptyl chains, which impart distinct physical and chemical properties compared to other cyclopropene derivatives. These properties make it suitable for specific applications in research and industry.
Propiedades
Número CAS |
35365-53-8 |
|---|---|
Fórmula molecular |
C17H32 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1,2-diheptylcyclopropene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-16-15-17(16)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
JMXZTHUSPYEWKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C1)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
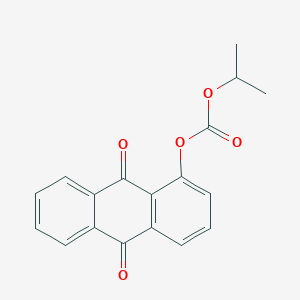


![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
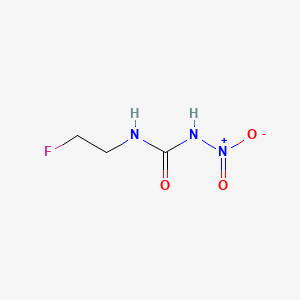

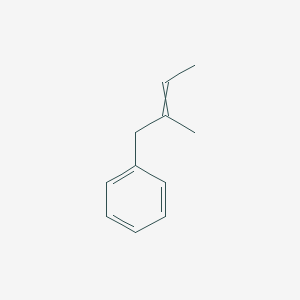
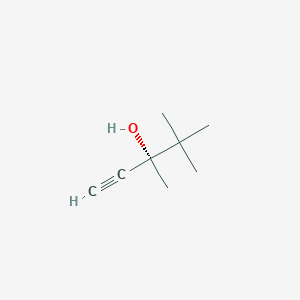
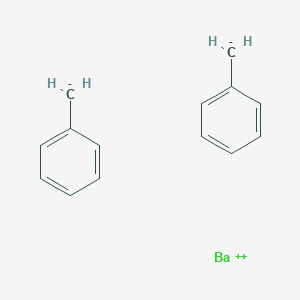


![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)
